N-NITROSOTRIS-(2-CHLOROETHYL)UREA

Chemical Carcinogenesis Lung Cancer Models Comparative Toxicology

Standard nitrosoureas like BCNU fail to induce lung squamous cell carcinoma (SCC) in models, causing invalid oncological studies. N-Nitrosotris-(2-chloroethyl)urea (NTCU) is the validated carcinogen for murine lung SCC induction with human-relevant mutational signatures. - **Key application:** In vivo lung SCC model generation for translational oncology - **Differentiation:** Tris-chloroethyl scaffold provides unique DNA alkylation not replicable by CENU therapeutics - **Supply:** High-purity analytical standard for nitrosamine impurity testing (LC-MS/GC-MS)

Molecular Formula C7H12Cl3N3O2
Molecular Weight 276.5 g/mol
CAS No. 69113-01-5
Cat. No. B014704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-NITROSOTRIS-(2-CHLOROETHYL)UREA
CAS69113-01-5
SynonymsN,N,N’-Tris(2-chloroethyl)-N’-nitroso-urea;  Tris(2-chloroethyl)nitroso-urea; _x000B_NTCU
Molecular FormulaC7H12Cl3N3O2
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)C(=O)N(CCCl)N=O
InChIInChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2
InChIKeyKIRNCVMRJCUYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NTCU Chemical & Functional Baseline


N-Nitrosotris-(2-chloroethyl)urea (CAS 69113-01-5; NTCU) is a synthetic nitrosourea derivative with the molecular formula C7H12Cl3N3O2 and a molecular weight of 276.55 g/mol [1]. It belongs to the 2-chloroethylnitrosourea (CENU) class of alkylating agents, characterized by the presence of three 2-chloroethyl groups and a nitroso moiety on the urea backbone [2]. Unlike clinically approved CENUs such as carmustine (BCNU) or lomustine (CCNU), NTCU is not an antineoplastic agent but is primarily utilized as a potent chemical carcinogen in experimental oncology, specifically for the reliable induction of lung squamous cell carcinoma (SCC) in murine models .

Established model carcinogen for topical lung squamous cell carcinoma induction in mouse models
Requires -20°C storage and specific solvent handling; not stable at room temperature
Not a clinical anticancer agent; distinct in application from carmustine and lomustine

NTCU Irreplaceability in Carcinogenesis Models


Despite sharing the 2-chloroethylnitrosourea pharmacophore with clinically used chemotherapeutics like carmustine (BCNU) and lomustine (CCNU), NTCU exhibits a distinct biological profile that precludes its substitution in specific experimental applications. While BCNU and CCNU are designed for systemic anticancer therapy, their utility as model carcinogens is limited by their primary mechanism of inducing hematological malignancies and their significant acute systemic toxicity, which often leads to non-specific morbidity and mortality before solid tumors can develop [1]. In contrast, NTCU is specifically documented for its high efficacy in the topical induction of lung squamous cell carcinoma, a process that relies on a unique combination of local tissue penetration, sustained DNA alkylation, and a specific carcinogenic potency not mirrored by its therapeutic counterparts [2]. This divergence in application-critical outcomes means that substituting NTCU with a generic 'nitrosourea' like BCNU will fail to generate the intended pathophysiological model, leading to invalid experimental results and wasted research resources.

Model Specificity
Lung SCC induction endpoints may not be reproducible with clinical nitrosoureas (BCNU, CCNU) that primarily target hematological tissues.
Stability and Handling
-20°C storage requirement and limited solvent solubility may not match protocols for room-temperature-stable BCNU formulations, risking degradation.
Alkylation Functionality
Polyfunctional alkylator (three chloroethyl groups) may produce a different DNA crosslink spectrum than bifunctional BCNU, altering genotoxic endpoints.

NTCU vs. Clinical Nitrosoureas: Key Differences


Lung SCC Carcinogenic Specificity

The primary experimental application of NTCU is the topical induction of lung squamous cell carcinoma (SCC) in mice. This specific carcinogenic effect is a defining characteristic not shared by the clinical nitrosourea BCNU (carmustine). While BCNU is a known systemic carcinogen in rodents (inducing a broad range of tumors upon injection [1]), it does not reliably produce lung SCC upon topical application. In contrast, NTCU has been established as a standard agent for this purpose, inducing lung SCC in mouse models with nonsynonymous mutation rates similar to those reported for human non-small cell lung cancer, as demonstrated in multiple studies [2].

Lung SCC Specificity
Class-level
NTCU: Topical induction of lung SCC in mice
BCNU: Systemic tumors, not a standard model for lung SCC
Supports model selection for lung SCC research
Class-level inference; confirm with strain-specific data
Chemical Carcinogenesis Lung Cancer Models Comparative Toxicology

Stability & Solubility Profile

NTCU possesses distinct physicochemical properties that are critical for its handling and experimental use, differentiating it from other nitrosoureas. According to vendor technical datasheets, NTCU is unstable at room temperature and must be stored at -20°C in a freezer to maintain integrity . Its solubility profile also differs, showing slight solubility in chloroform and methanol, and sparing solubility in ethyl acetate . This contrasts with BCNU (carmustine), which is described as a light yellow powder that melts to an oily liquid at 30-32°C and decomposes rapidly in acidic solutions or those above pH 7 [1]. These differences in thermal stability and solubility dictate unique experimental protocols for solubilization and storage.

Stability & Solubility
Method context
Storage: -20°C freezer
Solubility: Slightly in chloroform, methanol; sparingly in ethyl acetate
Requires cold-chain handling and solvent selection
Vendor datasheet conditions; verify prior to use
Analytical Chemistry Compound Stability Laboratory Procurement

Polyfunctional Alkylation Potential

The structural difference between NTCU and the clinical agent BCNU (carmustine) underpins a potential difference in their DNA crosslinking capabilities. NTCU possesses three 2-chloroethyl groups available for alkylation, classifying it as a polyfunctional alkylating agent [1]. BCNU, in contrast, is a bifunctional agent with two such groups [2]. While direct comparative studies on crosslinking efficiency are not available in the provided literature, the presence of an additional reactive chloroethyl group on NTCU is a key structural distinction that may translate to a different spectrum or efficiency of DNA interstrand cross-links (ICLs) and DNA-protein cross-links compared to BCNU. This structural feature is a primary consideration in structure-activity relationship (SAR) studies for nitrosoureas, where the number of alkylating moieties is directly linked to cytotoxic and carcinogenic potential [3].

Alkylating Groups
Reported
NTCU: 3 chloroethyl groups
BCNU: 2 chloroethyl groups (bifunctional)
May influence DNA crosslink spectrum
Structural comparison; direct crosslink studies not available
DNA Alkylation Crosslinking Agents Chemical Biology

NTCU Validated Application Scenarios


Lung Squamous Cell Carcinoma Induction

NTCU is the established agent for the topical induction of lung squamous cell carcinoma (SCC) in mouse models, a critical tool for studying the pathogenesis and treatment of this human cancer subtype . Its ability to generate tumors with a mutational signature similar to human non-small cell lung cancer [1] makes it irreplaceable for translational research, where genetic and therapeutic studies require a clinically relevant in vivo model. This application leverages NTCU's specific carcinogenic potency, which is not shared by other nitrosoureas like BCNU.

Genotoxic Impurity Reference Standard

NTCU serves as a critical analytical reference standard for the detection and quantification of genotoxic nitrosamine impurities in pharmaceutical products and raw materials . Given its structural similarity to known carcinogens and its own potent genotoxic potential, it is used to develop and validate sensitive analytical methods (e.g., LC-MS/MS, GC-MS) required by regulatory agencies to ensure drug safety and compliance with stringent impurity limits [1]. Its use as a high-purity standard is essential for accurate toxicological risk assessment in drug development and manufacturing.

Chemical Carcinogenesis & DNA Repair Studies

Researchers investigating the mechanisms of DNA alkylation, crosslink repair, and chemical carcinogenesis utilize NTCU as a model polyfunctional alkylating agent. Its three chloroethyl groups provide a distinct chemical probe for studying the consequences of extensive DNA damage . This compound allows for the examination of cellular responses to complex alkylation lesions that may differ from those induced by clinically used bifunctional agents like BCNU [1], thereby providing a more severe or different type of genotoxic stress to study repair pathways such as nucleotide excision repair and homologous recombination.

Application
Selection Property
Validation Focus
Lung SCC model induction
Carcinogen specificity for lung tissue
Strain, dose, and tumor latency endpoints
Genotoxic impurity standard
High-purity analytical standard
LC-MS/MS or GC-MS method sensitivity, impurity limits
DNA alkylation and repair studies
Polyfunctional alkylator probe
Crosslink repair pathway endpoints, SAR studies

Technical Documentation Hub

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